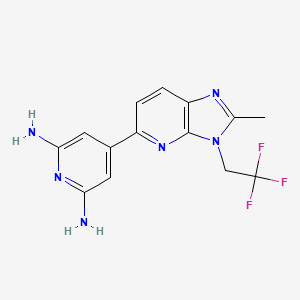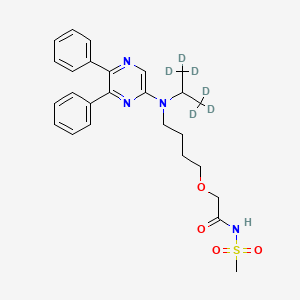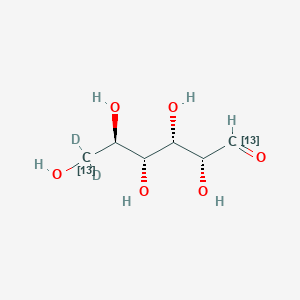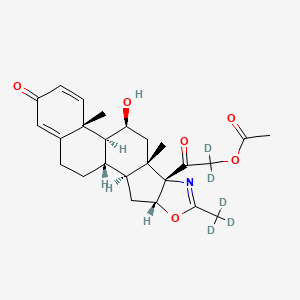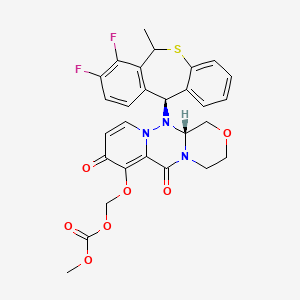
L-Citrulline-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Citrulline-13C is a stable isotope-labeled version of L-Citrulline, an amino acid that is not incorporated into proteins but plays a significant role in the urea cycle and nitric oxide production. The “13C” label indicates that the carbon atoms in the molecule are the carbon-13 isotope, which is useful for tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
L-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the alpha-amino group, followed by formylation of the delta-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-Citrulline . This method is environmentally friendly and suitable for industrial production.
Industrial Production Methods
Industrial production of L-Citrulline often involves microbial fermentation. For example, a strain of bacteria can be cultivated in a medium containing glucose, dipotassium hydrogen phosphate, potassium dihydrogen phosphate, urea, manganese sulfate, ferrous sulfate, biotin, vitamin B1, arginine, magnesium sulfate, and potassium hydroxide. The fermentation process is carried out at 30°C with shaking, followed by crystallization and purification steps to obtain high-purity L-Citrulline .
化学反应分析
Types of Reactions
L-Citrulline undergoes various biochemical reactions, including:
Hydrolysis: Conversion of L-arginine to L-Citrulline and nitric oxide by nitric oxide synthase.
Citrullination: Post-translational modification of proteins where arginine residues are converted to citrulline residues by peptidylarginine deiminases.
Common Reagents and Conditions
Nitric oxide synthase: Catalyzes the conversion of L-arginine to L-Citrulline and nitric oxide.
Peptidylarginine deiminases: Enzymes that convert arginine residues in proteins to citrulline residues.
Major Products Formed
Nitric oxide: A signaling molecule involved in various physiological processes.
Citrullinated proteins: Proteins with citrulline residues, which play roles in autoimmune diseases and other conditions.
科学研究应用
L-Citrulline-13C is widely used in scientific research due to its stable isotope label, which allows for precise tracing in metabolic studies. Some applications include:
Chemistry: Studying metabolic pathways and enzyme kinetics.
Biology: Investigating the role of citrulline in the urea cycle and nitric oxide production.
Industry: Used in the production of dietary supplements and functional foods.
作用机制
L-Citrulline is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used to produce nitric oxide by nitric oxide synthase. Nitric oxide is a crucial signaling molecule that regulates vascular tone, blood flow, and other physiological processes .
相似化合物的比较
Similar Compounds
L-Arginine: A precursor to L-Citrulline and nitric oxide.
L-Ornithine: An intermediate in the urea cycle that can be converted to L-Citrulline.
Citrulline malate: A compound that combines L-Citrulline with malic acid, often used in dietary supplements.
Uniqueness
L-Citrulline-13C is unique due to its stable isotope label, which allows for detailed metabolic studies and tracing in various biological systems. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .
属性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(aminocarbonylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i6+1 |
InChI 键 |
RHGKLRLOHDJJDR-JGTYJTGKSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN[13C](=O)N |
规范 SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


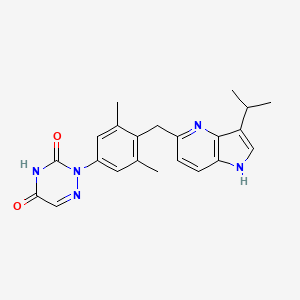
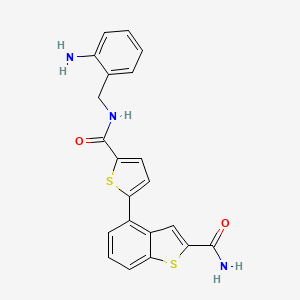
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
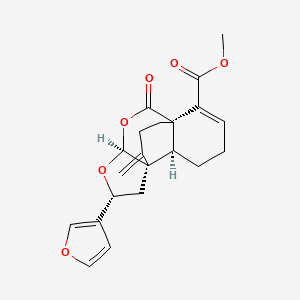

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

